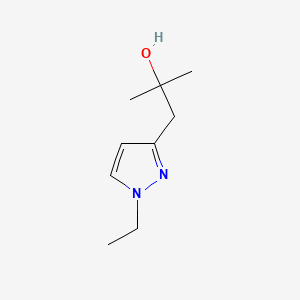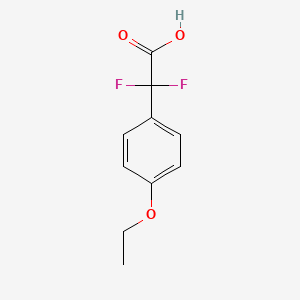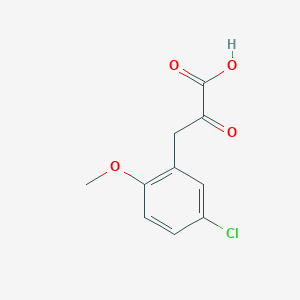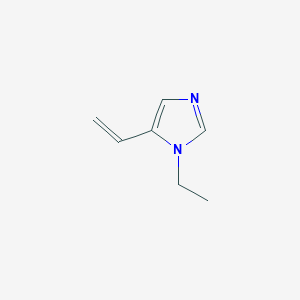![molecular formula C13H18Cl3N B15322801 rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidinehydrochloride](/img/structure/B15322801.png)
rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidine hydrochloride: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a dichlorophenyl group and an ethyl group attached to a pyrrolidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorophenyl halide.
Addition of the Ethyl Group: The ethyl group can be added through an alkylation reaction using an ethyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the ethyl group.
Reduction: Reduction reactions can occur, potentially affecting the dichlorophenyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially involving the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halides or other nucleophiles/electrophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Vergleich Mit ähnlichen Verbindungen
- rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-methylpyrrolidine hydrochloride
- rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-propylpyrrolidine hydrochloride
Comparison:
- The presence of different alkyl groups (methyl, ethyl, propyl) can influence the compound’s reactivity, solubility, and biological activity.
- The dichlorophenyl group provides a common structural motif, but variations in the pyrrolidine ring can lead to differences in chemical behavior and applications.
Eigenschaften
Molekularformel |
C13H18Cl3N |
|---|---|
Molekulargewicht |
294.6 g/mol |
IUPAC-Name |
(3S,4S)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H17Cl2N.ClH/c1-2-10-7-16-8-11(10)5-9-3-4-12(14)13(15)6-9;/h3-4,6,10-11,16H,2,5,7-8H2,1H3;1H/t10-,11-;/m1./s1 |
InChI-Schlüssel |
JBVIHLNNRSWZLB-NDXYWBNTSA-N |
Isomerische SMILES |
CC[C@@H]1CNC[C@H]1CC2=CC(=C(C=C2)Cl)Cl.Cl |
Kanonische SMILES |
CCC1CNCC1CC2=CC(=C(C=C2)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


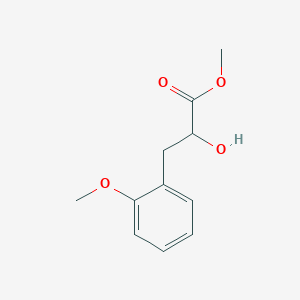
![2-[(4-Methyl-2-pyridinyl)amino]-ethanol](/img/structure/B15322730.png)
